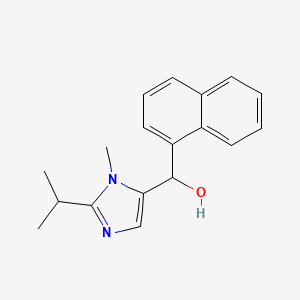
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 has been primarily studied for its potential use as a ligand for the study of benzodiazepine receptors. These receptors are important targets for the treatment of anxiety, insomnia, and other neurological disorders. (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 has been found to bind selectively to a specific subtype of benzodiazepine receptor, known as the α4β3γ2 receptor.
Mecanismo De Acción
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 acts as a partial inverse agonist at the α4β3γ2 receptor. This means that it reduces the activity of the receptor below its baseline level. The α4β3γ2 receptor is a member of the GABA-A receptor family, which is involved in the regulation of anxiety and other neurological processes. By selectively targeting this receptor subtype, (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 can provide insights into the specific role of the α4β3γ2 receptor in these processes.
Biochemical and Physiological Effects
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety-like behavior and increase the activity of GABA-A receptors in the brain. It has also been shown to enhance the effects of other benzodiazepines, such as diazepam, suggesting that it may have potential as an adjuvant therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 is its selectivity for the α4β3γ2 receptor. This allows researchers to study the specific effects of this receptor subtype without affecting other GABA-A receptor subtypes. However, one limitation of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 is its relatively low potency compared to other benzodiazepines. This can make it difficult to achieve a therapeutic effect at lower doses.
Direcciones Futuras
There are a number of future directions for the study of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513. One area of interest is its potential as a therapeutic agent for anxiety and other neurological disorders. Another area of interest is its role in the development of tolerance and dependence to benzodiazepines. Further research is needed to fully understand the mechanisms underlying these effects and to explore the potential of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 as a therapeutic agent.
Métodos De Síntesis
The synthesis of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513 involves the reaction of 2-isopropyl-1-methylimidazole with 1-naphthylmethyl chloride in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol 15-4513.
Propiedades
IUPAC Name |
(3-methyl-2-propan-2-ylimidazol-4-yl)-naphthalen-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12(2)18-19-11-16(20(18)3)17(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-12,17,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMDRKTDSUFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4941243.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)
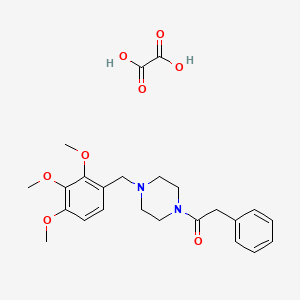
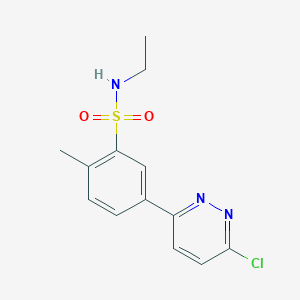

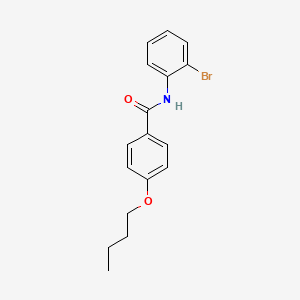
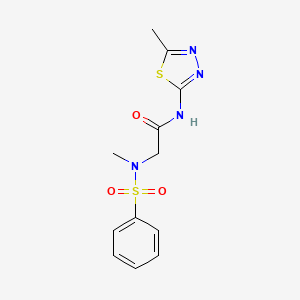
![N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
![3-{[(2-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4941336.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)
![2-(4-methyl-1-piperazinyl)-N-[5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4941348.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)